N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide
Description
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is an acetamide derivative featuring a piperazine ring substituted with a phenyl group and a methyl group. Piperazine-containing acetamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors. The methyl and phenyl substituents on the acetamide scaffold may influence pharmacokinetic properties such as solubility, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-methyl-2-phenyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)12(11-5-3-2-4-6-11)16-9-7-15-8-10-16/h2-6,12,15H,7-10H2,1H3,(H,14,17) |
InChI Key |
IRGYMKFLVMQVBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with N-methyl-2-phenylacetamide under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the ring opening of aziridines with piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reacting piperazine with N-haloacetyl-2,6-xylidine: in an aqueous solvent with an equimolar amount of hydrochloric acid.
Neutralizing the filtrate: and isolating the solid product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is a compound used in medicinal chemistry due to its diverse biological activities. It features a piperazine ring, a phenyl group, and an acetamide moiety in its structure, giving it unique biological properties. It has various applications across multiple fields, including serving as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Activity It has shown potential against various microbial strains. Studies have demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Antifungal Properties Studies suggest its effectiveness against certain fungal infections such as Candida albicans.
- Psychotropic Effects It has been investigated for its antipsychotic properties, potentially influencing neurotransmitter systems in the brain. Case studies have indicated improvements in symptoms related to anxiety and depression when administered in controlled doses.
Scientific Research Applications
This compound is used in biological studies exploring antimicrobial and antipsychotic activities. It also acts as a model compound for studying the reactivity and properties of piperazine derivatives. Studies exploring the interactions of this compound with biological targets have revealed insights into its pharmacological profile. Its ability to inhibit acetylcholinesterase suggests a role in enhancing cholinergic signaling pathways, and binding to histamine H1 receptors indicates potential applications in treating allergic conditions.
Anticonvulsant Activity
Research has explored derivatives of this compound for anticonvulsant properties using animal models. Certain derivatives exhibited protection against induced seizures, suggesting potential for epilepsy treatment. A study synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models of epilepsy .
BACE1 Inhibition
Molecular docking studies revealed that some derivatives of this compound could inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. These findings suggest a dual role in both cholinergic enhancement and amyloid precursor protein processing inhibition.
Mechanism of Action
The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit acetylcholinesterase: This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Bind to histamine H1 receptors: This binding results in the modulation of allergic responses and inflammation.
Comparison with Similar Compounds
Table 1: Antimicrobial Activities of Selected Acetamide Derivatives
Anti-inflammatory and COX-2 Inhibitory Analogs
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs (e.g., A1-C4) exhibit anti-inflammatory effects via COX-2 inhibition, as shown in carrageenan-induced paw edema models. Compound A1 reduced inflammation by 62% at 50 mg/kg, comparable to diclofenac.
Thiazole- and Pyridine-Containing Derivatives
Thiazole-linked acetamides, such as 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) , show structural similarities but differ in heterocyclic substitution. These compounds exhibit moderate antibacterial activity (MIC: 50–100 µg/mL). Pyridine-containing analogs like N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) demonstrate higher molecular weights (MW: 538.54 g/mol) and distinct solubility profiles due to trifluoromethyl groups.
Trifluoromethyl-Substituted Phenylglycinamide Derivatives
Compounds 51–56 in feature trifluoromethyl and chloro substituents on phenyl rings, enhancing metabolic stability and binding to targets like serotonin receptors. For example, N-(2-(4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-2-oxo-1-phenylethyl)acetamide (51) has a melting point of 187.1–188.2°C, suggesting high crystallinity. The absence of halogenated groups in this compound may reduce its lipophilicity and alter bioavailability.
Apoptosis-Inducing and Kinase-Targeting Compounds
The moderately active compound N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide (MAC) promotes apoptosis in A549 lung cancer cells by activating caspase-3. Structural parallels with kinase inhibitors like dasatinib suggest that this compound could similarly target signaling pathways, though its methyl group may influence off-target effects.
Structural and Pharmacokinetic Considerations
Impact of Substituents on Activity
Table 2: Key Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a piperazine ring, a phenyl group, and an acetamide moiety, which contribute to its unique biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.
This compound exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Histamine H1 Receptor Binding : It interacts with histamine H1 receptors, which may modulate allergic responses and inflammation.
- Antimicrobial and Antifungal Activity : Research indicates that the compound has potential antimicrobial effects against various microbial strains and demonstrates antifungal properties.
Antimicrobial and Antifungal Properties
This compound has been evaluated for its effectiveness against different pathogens:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Studies have shown significant inhibition against these strains, highlighting its potential as an antimicrobial agent.
Psychotropic Effects
The compound has been investigated for its psychotropic effects, particularly as an antipsychotic. It influences neurotransmitter systems in the brain, showing promise in the treatment of psychiatric disorders. Case studies have indicated improvements in symptoms related to anxiety and depression when administered in controlled doses.
Case Studies
- Anticonvulsant Activity : A study synthesized various derivatives of this compound and assessed their anticonvulsant properties using animal models. Results indicated that certain derivatives exhibited significant protection against induced seizures, suggesting potential for epilepsy treatment .
- BACE1 Inhibition : Research involving molecular docking studies revealed that some derivatives of this compound could inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. These findings suggest a dual role in both cholinergic enhancement and amyloid precursor protein processing inhibition .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
